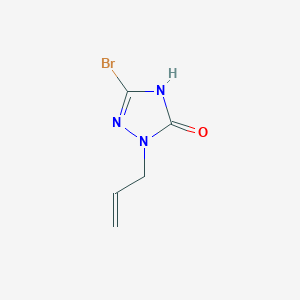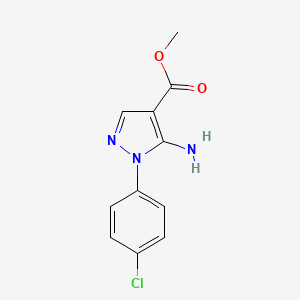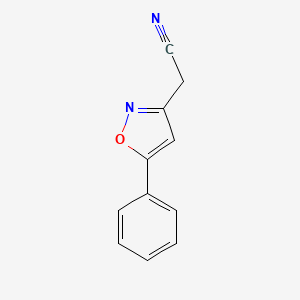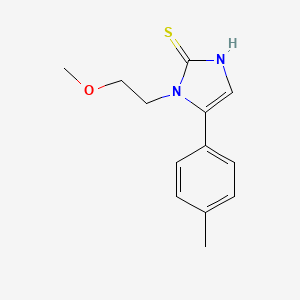
1-Allyl-3-brom-1H-1,2,4-triazol-5-ol
Übersicht
Beschreibung
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a bromine atom, and a hydroxyl group attached to the triazole ring. The unique structure of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol makes it an interesting subject for various scientific studies and applications.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of action
1,2,4-Triazole derivatives are known to have a broad range of biological activities. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen bonding .
Biochemical pathways
1,2,4-triazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good bioavailability .
Result of action
1,2,4-triazole derivatives are known to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
The action of 1,2,4-triazole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
Biochemische Analyse
Biochemical Properties
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The interaction between 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol and these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites .
Cellular Effects
The effects of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can prevent the enzymes from catalyzing their reactions, leading to a decrease in the production of specific metabolites. Additionally, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can interact with transcription factors, thereby influencing gene expression and altering cellular functions .
Temporal Effects in Laboratory Settings
The effects of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemicals. The degradation of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can exhibit toxic effects, including liver damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of metabolites. For example, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can inhibit cytochrome P450 enzymes, resulting in altered drug metabolism and changes in the levels of endogenous metabolites .
Transport and Distribution
Within cells and tissues, 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol within tissues can influence its biochemical effects and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol can affect its interactions with biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol typically involves the reaction of 3-bromo-1h-1,2,4-triazole with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The triazole ring can undergo reduction to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Ketones or aldehydes formed from the oxidation of the hydroxyl group.
Reduction Reactions: Dihydro or tetrahydro derivatives of the triazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Similar structure but with a methyl group instead of an allyl group.
1-Allyl-3-chloro-1H-1,2,4-triazol-5-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol is unique due to the presence of the allyl group, which imparts specific chemical reactivity and biological activity. The bromine atom also contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-bromo-2-prop-2-enyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-2-3-9-5(10)7-4(6)8-9/h2H,1,3H2,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISPDSITPPJNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)


![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)

![2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine](/img/structure/B1415684.png)
![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)
![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)
![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
